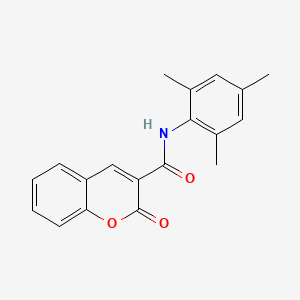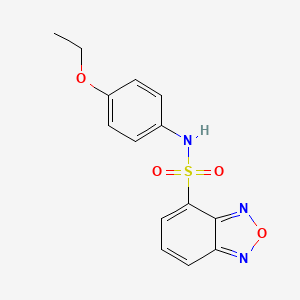![molecular formula C14H22N6 B14951194 6-(4-Ethylpiperazino)-3-isopropyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14951194.png)
6-(4-Ethylpiperazino)-3-isopropyl[1,2,4]triazolo[4,3-b]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Ethylpiperazino)-3-isopropyl[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Métodos De Preparación
The synthesis of 6-(4-Ethylpiperazino)-3-isopropyl[1,2,4]triazolo[4,3-b]pyridazine typically involves the reaction of appropriate starting materials under specific conditionsThe reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acids or bases to facilitate the cyclization process .
Análisis De Reacciones Químicas
6-(4-Ethylpiperazino)-3-isopropyl[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using reagents like halogens or alkylating agents
Aplicaciones Científicas De Investigación
6-(4-Ethylpiperazino)-3-isopropyl[1,2,4]triazolo[4,3-b]pyridazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as high-energy materials
Mecanismo De Acción
The mechanism of action of 6-(4-Ethylpiperazino)-3-isopropyl[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis (programmed cell death) in targeted cells .
Comparación Con Compuestos Similares
6-(4-Ethylpiperazino)-3-isopropyl[1,2,4]triazolo[4,3-b]pyridazine can be compared with other similar compounds, such as:
- 6,7-Diamino-3,8-dinitro-[1,2,4]triazolo[4,3-b]pyridazine
- 7-Amino-6-azido-3,8-dinitro-[1,2,4]triazolo[4,3-b]pyridazine
- 3,6-Diaryl-[1,2,4]triazolo[4,3-b]pyridazine
These compounds share a similar triazolopyridazine core but differ in their substituents, which can lead to variations in their biological activities and applications.
Propiedades
Fórmula molecular |
C14H22N6 |
|---|---|
Peso molecular |
274.36 g/mol |
Nombre IUPAC |
6-(4-ethylpiperazin-1-yl)-3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C14H22N6/c1-4-18-7-9-19(10-8-18)13-6-5-12-15-16-14(11(2)3)20(12)17-13/h5-6,11H,4,7-10H2,1-3H3 |
Clave InChI |
PHLYPRQRDOLKIZ-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCN(CC1)C2=NN3C(=NN=C3C(C)C)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-(2-{4-[(3,4-dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-2-nitrophenol](/img/structure/B14951118.png)
![N-(3-chlorophenyl)-3-[(2Z)-2-(4-methylbenzylidene)hydrazinyl]-3-oxopropanamide](/img/structure/B14951129.png)
![4-chloro-N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}benzenesulfonamide](/img/structure/B14951138.png)
![4,6-dimethyl-1-{[(E)-(4-nitrophenyl)methylidene]amino}-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B14951144.png)
![4-methyl-2-nitro-6-{(E)-[(2-phenyl-1,3-benzoxazol-5-yl)imino]methyl}phenol](/img/structure/B14951153.png)
![3-(2-chloro-6-fluorophenyl)-N-[1-(3-methoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B14951165.png)

![N-(1-{N'-[(3E)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}ethyl)-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B14951180.png)
![2-(naphthalen-2-ylamino)-N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide (non-preferred name)](/img/structure/B14951186.png)
![2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-propylacetamide](/img/structure/B14951189.png)
![(3E)-N-(3,4-dichlorophenyl)-3-{2-[(naphthalen-1-ylamino)(oxo)acetyl]hydrazinylidene}butanamide](/img/structure/B14951197.png)
![(2R,3R,10bS)-3-acetyl-2-(4-chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B14951200.png)

![1-[(3-Fluorophenyl)sulfonyl]-4-(2-methoxybenzyl)piperazine](/img/structure/B14951206.png)
